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Compound of Interest

Compound Name:

1-[4-[3-(4-chlorophenyl)-4-

pyrimidin-4-yl-1H-pyrazol-5-

yl]piperidin-1-yl]-2-

hydroxyethanone

Cat. No.: B1681693 Get Quote

Executive Summary: The pyrazole-pyrimidine scaffold represents a "privileged" structure in

medicinal chemistry, bearing a close resemblance to natural purines and thus interacting with a

wide array of biological targets.[1] These heterocyclic compounds have garnered significant

attention in oncology for their potent anticancer activities, which stem from a multi-faceted

mechanism of action.[1][2] Primarily, they function as inhibitors of various protein kinases that

are critical for cancer cell proliferation, survival, angiogenesis, and metastasis. By targeting key

signaling nodes—including receptor tyrosine kinases like VEGFR and EGFR, non-receptor

tyrosine kinases such as Src and JAK, and serine/threonine kinases like CDKs—pyrazole-

pyrimidine derivatives can induce profound downstream cellular effects. These consequences

include cell cycle arrest at various phases, the induction of programmed cell death (apoptosis),

and the inhibition of tumor angiogenesis.[1][3] The ability of certain derivatives to act as dual or

multi-targeted agents makes them particularly promising for overcoming the challenge of drug

resistance in cancer therapy.[4][5] This document provides an in-depth technical overview of

these mechanisms, supported by quantitative data, detailed experimental protocols, and visual

diagrams of the core signaling pathways involved.

Core Mechanism of Action: Protein Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling pathways, and their aberrant

activity is a hallmark of many cancers.[6] Pyrazole-pyrimidine compounds frequently act as
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ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain to block

downstream phosphorylation events.[6][7][8] Their efficacy is rooted in their ability to target

several key kinase families.

Inhibition of Receptor Tyrosine Kinases (RTKs)
RTKs are cell surface receptors that, upon ligand binding, trigger intracellular signaling

cascades controlling cell growth and differentiation.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a primary mediator of

angiogenesis, VEGFR-2 is a crucial target for restricting tumor growth and metastasis.[9]

Pyrazole-pyrimidine derivatives have been shown to potently inhibit VEGFR-2, thereby

blocking the pro-angiogenic signals required for new blood vessel formation.[1][10][5]

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is

common in various cancers, leading to uncontrolled cell proliferation. Several pyrazole-

pyrimidine compounds have been developed as effective EGFR inhibitors, showing promise

in cancers like non-small cell lung cancer.[5][6][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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